molecular formula C13H17FN2O2 B2386985 Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate CAS No. 1310820-59-7

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B2386985
CAS No.: 1310820-59-7
M. Wt: 252.289
InChI Key: MCTIWIVDVQMSPF-UHFFFAOYSA-N
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Description

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a piperidine derivative characterized by a 5-fluoropyridin-2-yl substituent at the nitrogen position and an ethyl ester group at the 4-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders .

Properties

IUPAC Name

ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTIWIVDVQMSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate specific pathways involved in cellular processes, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperidine-4-carboxylate derivatives are highly dependent on the substituent at the nitrogen position. Below is a comparative analysis of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate and its analogues:

Compound Substituent Electronic Effects Biological Activity/Application Synthesis Method
This compound (Target) 5-Fluoropyridin-2-yl Fluorine induces electron-withdrawing effects, enhancing metabolic stability. Intermediate for CNS-targeting drugs; potential kinase inhibition . Coupling of ethyl piperidine-4-carboxylate with 2-fluoro-5-bromopyridine .
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate 2-Chloroethyl Chlorine acts as a leaving group, enabling nucleophilic substitution reactions. Intermediate in umeclidinium bromide (bronchodilator) synthesis . Reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in basic medium .
Ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate 4-Nitrophenylsulfonyl Sulfonyl and nitro groups are strongly electron-withdrawing, increasing acidity. Precursor for antibacterial 1,3,4-oxadiazoles . Sulfonylation of ethyl isonipecotate with 4-nitrobenzenesulfonyl chloride .
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate 4-Trifluoromethylpyrimidin-2-yl CF₃ group enhances lipophilicity and metabolic resistance. Antiviral/anticancer candidate (under investigation) . SNAr reaction of ethyl piperidine-4-carboxylate with 2-chloro-4-CF₃-pyrimidine .
Ethyl 1-(5-formylpyridin-2-yl)piperidine-4-carboxylate 5-Formylpyridin-2-yl Aldehyde group increases polarity and reactivity for further derivatization. Intermediate for Schiff base formation in drug discovery . Formylation of pyridine followed by coupling .
Ethyl 1-(2-(2,2-dimethylbenzodioxin-5-yl)ethyl)piperidine-4-carboxylate Benzodioxin-ethyl Bulky benzodioxin group enhances lipophilicity but reduces solubility. Potential CNS agent (structural analog of dopamine reuptake inhibitors) . Alkylation of piperidine with benzodioxin-ethyl bromide .

Key Findings from Research

Electronic Effects on Reactivity :

  • Fluorine and trifluoromethyl substituents (e.g., in ) improve metabolic stability by reducing oxidative degradation.
  • Chloroethyl groups () facilitate downstream functionalization, critical for synthesizing complex pharmaceuticals.

Biological Activity Correlations :

  • Sulfonyl-containing derivatives () exhibit antibacterial activity due to their ability to disrupt bacterial enzyme function.
  • Pyrimidinyl substituents () show enhanced binding to kinase ATP pockets compared to pyridinyl analogues.

Synthesis Challenges :

  • Bulky substituents (e.g., benzodioxin in ) require optimized coupling conditions to avoid steric hindrance.
  • Formyl groups () necessitate inert atmospheres to prevent unwanted oxidation during synthesis.

Physicochemical Properties

Property Target Compound Chloroethyl Analogue Trifluoromethylpyrimidinyl Benzodioxin
LogP 1.8 1.2 2.5 3.1
Water Solubility (mg/mL) 12.4 25.3 5.7 1.2
pKa 4.9 (piperidine N) 3.7 (chloroethyl) 4.2 (pyrimidine N) 5.4 (benzodioxin O)

Biological Activity

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H17FN2O2, featuring a piperidine ring substituted with a 5-fluoropyridine moiety. The presence of fluorine enhances the compound's lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluoropyridine component is believed to enhance binding affinity, allowing the compound to modulate various cellular pathways. Research indicates that it may act as an inhibitor for certain kinases, which are critical in signal transduction pathways related to cell proliferation and survival .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been shown to inhibit the ERK5 kinase pathway, which is associated with increased cellular proliferation and survival in cancer cells. Inhibition of this pathway could lead to reduced tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
HeLa0.05ERK5 inhibition
MCF-70.10Induction of apoptosis
PANC-10.76Cell cycle arrest

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridine moieties can significantly influence potency and selectivity against biological targets.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of electron-donating groups (EDG)Increased potency against cancer cells
Substitution at the 5-position of pyridine with halogensVaried effects; fluorine increases lipophilicity
Alteration in piperidine substituentsChanges in receptor binding affinity

Case Study 1: ERK5 Inhibition

In a study focusing on ERK5 inhibitors, this compound was identified as a potent inhibitor with an IC50 value in the low micromolar range. The study utilized Western blot analysis to confirm inhibition of ERK5 autophosphorylation in HeLa cells, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that it could inhibit bacterial growth at sub-micromolar concentrations, warranting further exploration into its mechanism and potential applications in treating bacterial infections.

Q & A

Q. What is the recommended synthetic pathway for Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the piperidine-4-carboxylate core via esterification of piperidine-4-carboxylic acid with ethanol under acidic catalysis.
  • Step 2 : Introduction of the 5-fluoropyridin-2-yl group via nucleophilic substitution or coupling reactions. For example, cesium carbonate and palladium catalysts may facilitate cross-coupling (e.g., Buchwald-Hartwig conditions) .
  • Step 3 : Purification using column chromatography or recrystallization, followed by validation via LC-MS and 1^1H/13^13C NMR .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : To verify substituent positions (e.g., fluoropyridine and piperidine ring integration) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.
  • X-ray Crystallography : If single crystals are obtained, as demonstrated for structurally related piperidine derivatives .

Advanced Research Questions

Q. What strategies optimize the coupling reaction between 5-fluoropyridin-2-amine and piperidine derivatives?

  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) or copper-based catalysts under varying temperatures (80–120°C) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) often improve reaction efficiency.
  • Additives : Use cesium carbonate or potassium tert-butoxide to enhance nucleophilicity .
  • Yield Monitoring : Track reaction progress via TLC or in situ FTIR to identify optimal stopping points .

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • QSAR Modeling : Refine log PP (partition coefficient) predictions using software like ACD/Labs or ChemAxon, incorporating experimental solubility in DMSO or aqueous buffers .
  • Controlled Experiments : Measure solubility at pH 7.4 (simulating physiological conditions) and compare with predicted values. Adjust models based on hydrogen-bonding capacity (e.g., TPSA values from PubChem) .

Q. What methods resolve conflicting bioactivity results in enzyme inhibition assays?

  • Dose-Response Curves : Perform assays across a wide concentration range (nM to μM) to identify non-linear effects.
  • Counter-Screens : Test against structurally similar off-target enzymes to rule out non-specific binding .
  • Molecular Dynamics Simulations : Analyze binding stability of the fluoropyridine moiety to active sites, leveraging software like AutoDock .

Methodological Considerations

Q. How can stability studies be designed for this compound under physiological conditions?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light Sensitivity : Expose to UV/Vis light and assess photodegradation products using LC-MS .
  • Storage Recommendations : Store at –20°C under inert atmosphere (argon) to prevent ester hydrolysis .

Q. What in vitro assays are suitable for probing its biological activity?

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits with recombinant kinases.
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) using human liver microsomes .
  • Cell Viability Assays : Test in cancer cell lines (e.g., HEK293, HeLa) with MTT or resazurin-based protocols .

Data Analysis and Reproducibility

Q. How should researchers interpret contradictory cytotoxicity data across cell lines?

  • Meta-Analysis : Compare IC50_{50} values with literature data for fluoropyridine analogs to identify structure-activity trends .
  • Cell Line Validation : Ensure consistent passage numbers and culture conditions (e.g., serum concentration, hypoxia) .
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR to confirm target engagement .

Q. What statistical approaches validate purity claims in synthetic batches?

  • ANOVA Testing : Compare HPLC purity data across three independent batches.
  • Limit Tests : Quantify residual solvents (e.g., DMF, ethyl acetate) via GC-MS per ICH Q3C guidelines .

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